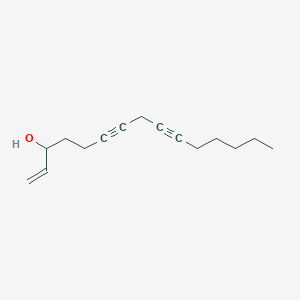
Pentadec-1-ene-6,9-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-1-ene-6,9-diyn-3-ol is an organic compound with the molecular formula C₁₅H₂₂O It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes both double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadec-1-ene-6,9-diyn-3-ol typically involves the use of vinylmagnesium bromide and trideca-4,7-diynal as starting materials . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Pentadec-1-ene-6,9-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of pentadec-1-ene-6,9-diyn-3-one.
Reduction: Formation of pentadec-1-ene-6,9-diene or pentadecane.
Substitution: Formation of pentadec-1-ene-6,9-diyn-3-chloride.
Scientific Research Applications
Pentadec-1-ene-6,9-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentadec-1-ene-6,9-diyn-3-ol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
Pentadec-1-ene: Similar structure but lacks the triple bonds and hydroxyl group.
Trideca-4,7-diynal: Contains similar triple bonds but has an aldehyde group instead of a hydroxyl group.
1-Bromo-2-octyne: Contains a triple bond and a bromine atom, but has a shorter carbon chain.
Uniqueness
Pentadec-1-ene-6,9-diyn-3-ol is unique due to its combination of a hydroxyl group, double bond, and triple bonds within a single molecule. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
87681-31-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
pentadec-1-en-6,9-diyn-3-ol |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,15-16H,2-3,5-7,10,13-14H2,1H3 |
InChI Key |
LNOJBSJZJKYFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















